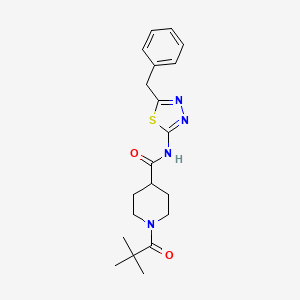![molecular formula C13H18BrNOS B4714087 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B4714087.png)
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine
Overview
Description
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine, also known as BTCP, is a chemical compound that has been widely used in scientific research. It is a potent dopamine reuptake inhibitor that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synapse, which can have a variety of effects on behavior and cognition. This compound has also been shown to have some affinity for other neurotransmitter systems, including the norepinephrine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, suggesting a role in the regulation of movement. It has also been shown to have anxiolytic effects, reducing anxiety in rats. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, suggesting a potential role in the treatment of cognitive deficits.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on behavior and cognition in a more precise manner. However, one limitation of this compound is its potential for abuse and addiction. Therefore, it is important for researchers to use caution when working with this compound.
Future Directions
There are many future directions for research on 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine. One area of interest is the potential for this compound as a treatment for depression and other psychiatric disorders. Additionally, further research is needed to understand the effects of this compound on other neurotransmitter systems, such as the norepinephrine and serotonin systems. Finally, there is a need for more research on the long-term effects of this compound use, including its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a potent dopamine reuptake inhibitor that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to have potential as a treatment for depression and other psychiatric disorders. However, caution must be taken when working with this compound due to its potential for abuse and addiction. Further research is needed to fully understand the effects of this compound on behavior and cognition.
Scientific Research Applications
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine has been used extensively in scientific research as a tool to study the dopamine system. It has been used to investigate the role of dopamine in addiction, depression, and other psychiatric disorders. It has also been used to study the effects of dopamine reuptake inhibitors on behavior and cognition.
properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-2-6-11-10(14)9-12(17-11)13(16)15-7-4-3-5-8-15/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNMMBDHYRAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)
![N-allyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4714024.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714037.png)
![3-(1-butyl-1H-indol-3-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4714044.png)
![3-butyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4714056.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4714063.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4714072.png)
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4714079.png)


![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4714104.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)